(4-(甲氧羰基)苄基)三苯基氯化鏻

描述

Synthesis Analysis

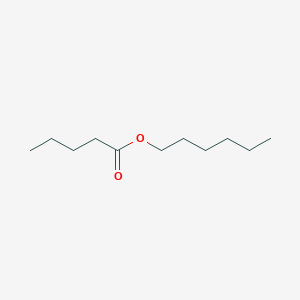

Synthesis of this compound typically involves the reaction of a triphenylphosphine with a benzyl chloride derivative that contains a methoxycarbonyl functional group. One approach could be akin to the formation of triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride, where triphenylphosphine reacts under anhydrous conditions with a methoxycarbonyl-substituted benzyl chloride (Shivaprakash et al., 2015).

Molecular Structure Analysis

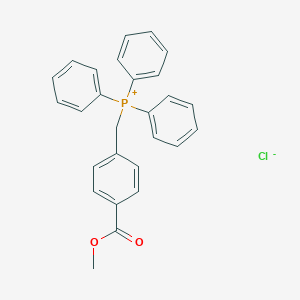

The crystal and molecular structure of related phosphonium salts reveals a tetrahedral phosphorus center, typically attached to the benzyl group bearing the methoxycarbonyl functionality. The molecular structure, characterized by X-ray crystallography, sheds light on the spatial arrangement, showcasing the potential for weak bonding interactions and significant electronic effects due to the phosphonium ion (Hübner et al., 1997).

Chemical Reactions and Properties

This compound's reactivity primarily revolves around its use as a phosphonium salt in Wittig reactions, facilitating the formation of olefins through its reaction with aldehydes or ketones. The presence of the methoxycarbonyl group also allows for nucleophilic attack, potentially opening pathways to further functionalize the molecule (Itaya et al., 1993).

科学研究应用

用于合成光学活性衍生物的维蒂希反应:Itaya 等人 (1993) 描述了在维蒂希反应中使用相关化合物 (R)-[2-羧基-2-[(甲氧羰基)氨基]乙基]三苯基氯化鏻,以合成光学活性 (E)-(2-芳基乙烯基)甘氨酸衍生物。这展示了它在有机合成和构型不稳定的化合物生产中的效用 (Itaya, Iida, Shimizu, Mizutani, Morisue, Sugimoto, Tachinaka, 1993).

生物医学研究中的线粒体成像:Li 等人 (2020) 开发了一种使用三苯基鏻的线粒体靶向和固定荧光探针,突出了该化合物在生物医学成像中的潜力,特别是用于检测活细胞、组织和斑马鱼中的次氯酸盐 (Li, Li, Liu, Zhang, Yu, Liu, Yu, 2020).

分子生物学中的荧光碱合成:Itaya 和 Mizutani (1984) 报道了将 L-丝氨酸转化为相关化合物 (R)-[2-羧基-2-[(甲氧羰基)氨基]乙基]三苯基氯化鏻,用于从苯丙氨酸转移核糖核酸合成荧光碱,表明其在分子生物学和 RNA 研究中的应用 (Itaya, Mizutani, 1984).

聚合物/二氧化硅复合材料的制备:Kubo 等人 (2005) 在维蒂希反应中利用了一种变体 2-甲氧基-5-(2-乙基己氧基)-对二甲苯亚双(三苯基氯化鏻),用于合成聚[2-甲氧基-5-(2-乙基己氧基)-1,4-亚苯基乙烯基]并将其掺入二氧化硅中,展示了在材料科学中的应用 (Kubo, Takimoto, Minami, Uno, Itoh, Shoyama, 2005).

有机化学中的催化:Jiménez-Rodríguez 等人 (2005) 讨论了由钯配合物催化的芳基氯化物的甲氧羰基化,突出了相关化合物在有机化学催化过程中的作用 (Jiménez-Rodríguez, Eastham, Cole-Hamilton, 2005).

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315-H319 , indicating that it causes skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle and respond to exposure.

属性

IUPAC Name |

(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2P.ClH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKAHXNONUTMEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592389 | |

| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride | |

CAS RN |

1253-47-0 | |

| Record name | Phosphonium, [[4-(methoxycarbonyl)phenyl]methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 64107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1253-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)